N-(2,5-dimethoxyphenyl)-4-(2-methylpropoxy)benzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-(2-methylpropoxy)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two methoxy groups attached to the phenyl ring and a 2-methylpropoxy group attached to the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-methylpropoxy)benzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-(2-methylpropoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-(2-methylpropoxy)benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide
- N-(2,5-dimethoxyphenyl)-4-methoxybenzamide
Uniqueness
N-(2,5-dimethoxyphenyl)-4-(2-methylpropoxy)benzamide is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific scientific research applications where these properties are advantageous.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13(2)12-24-15-7-5-14(6-8-15)19(21)20-17-11-16(22-3)9-10-18(17)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRGYSZRSBBNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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